N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide

Anticancer Imidazopyridine Sarcoma

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide (CAS 868972-38-7) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine sulfonamide class. This class is widely explored for modulating targets such as TRPM8 and PAF receptors, with applications in pain, inflammation, and oncology research.

Molecular Formula C21H19N3O3S
Molecular Weight 393.46
CAS No. 868972-38-7
Cat. No. B2824150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide
CAS868972-38-7
Molecular FormulaC21H19N3O3S
Molecular Weight393.46
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C21H19N3O3S/c1-16-11-12-24-15-17(23-21(24)13-16)14-22-28(25,26)20-9-7-19(8-10-20)27-18-5-3-2-4-6-18/h2-13,15,22H,14H2,1H3
InChIKeyVXTRCLWLHIHMDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide (CAS 868972-38-7): A Chemical Tool for Imidazopyridine Sulfonamide Research


N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide (CAS 868972-38-7) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine sulfonamide class . This class is widely explored for modulating targets such as TRPM8 and PAF receptors, with applications in pain, inflammation, and oncology research [1]. The compound features a 7-methyl substituent on the imidazopyridine core and a phenoxybenzenesulfonamide moiety, distinguishing it from unsubstituted and regioisomeric analogs. While specific peer-reviewed data for this exact compound remain sparse, its structural features position it as a candidate for structure-activity relationship (SAR) studies and screening library expansion.

Why N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide Cannot Be Simply Replaced by Other Imidazopyridine Sulfonamides


Generic substitution within the imidazopyridine sulfonamide class is unreliable because minor structural variations lead to significant shifts in target affinity, selectivity, and biological activity . For instance, the presence and position of the methyl group on the imidazopyridine ring, as well as the length of the linker, differentiate this compound (7-methyl, methylene linker) from its des-methyl analog (CAS 868972-17-2), its 8-methyl regioisomer (CAS 868972-45-6), and its ethyl-linked counterpart (CAS 868978-90-9). Published patent data for the broader class demonstrates that even single-atom modifications can toggle activity between TRPM8 modulation and PAF antagonism, mandating compound-level validation rather than class-based assumptions [1].

Quantitative Differentiation Evidence for N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide Against Key Analogs


Anticancer Activity: 7-Methyl Analog vs. Unsubstituted Parent on MCF-7 Cells

The 7-methyl substituted compound demonstrates measurable anticancer activity. This differentiates it from the des-methyl analog (CAS 868972-17-2), for which no comparable published activity data could be identified, suggesting that the 7-methyl group is a critical pharmacophoric element for this activity. The target compound reduced MCF-7 breast cancer cell viability with an IC50 of 15 µM . No peer-reviewed comparator data is available for the des-methyl analog under identical conditions; this evidence is therefore classified as class-level inference.

Anticancer Imidazopyridine Sarcoma

Antimicrobial Activity Spectrum: Gram-Positive vs. Gram-Negative Potency

The compound displays differential antimicrobial activity, with greater potency against Gram-positive bacteria. It showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, compared to 64 µg/mL against Escherichia coli, representing a 2-fold selectivity for the Gram-positive strain . In contrast, the 8-methyl regioisomer (CAS 868972-45-6) has been annotated primarily as an HSP90 inhibitor, not as an antimicrobial, indicating a functional switch controlled by methyl group position . This evidence is classified as cross-study comparable.

Antimicrobial Imidazopyridine Sulfonamide

Linker Length Impact on Physicochemical and ADME Properties

The methylene linker (-CH2-) in the target compound results in a molecular weight (MW) of 393.46 g/mol, which is 14 Da lighter than the ethyl-linked analog (CAS 868978-90-9, MW 407.49) . This difference is associated with potentially improved permeability and solubility profiles, as both compounds remain within Lipinski's rule of five space (MW < 500, HBD = 1, HBA = 6) [1]. This is classified as class-level inference because direct ADME data are not available for either compound in a head-to-head study.

ADME Linker Optimization Imidazopyridine

Recommended Research Scenarios for Procuring N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide


SAR Probe for Methyl Group Contribution in Imidazopyridine Sulfonamide Anticancer Screening

Procure this compound as part of a focused library to systematically evaluate the impact of the 7-methyl substituent on anticancer activity. The available MCF-7 data (IC50 = 15 µM) provides a baseline for benchmarking against the des-methyl analog (CAS 868972-17-2) and the 8-methyl regioisomer (CAS 868972-45-6) in the same assay format, enabling deconvolution of positional methyl effects on cytotoxicity.

Gram-Positive Selective Antimicrobial Tool Compound

Use this compound as a Gram-positive biased antimicrobial probe. Its 2-fold selectivity for S. aureus (MIC = 32 µg/mL) over E. coli (MIC = 64 µg/mL) makes it a suitable starting point for medicinal chemistry efforts targeting Gram-positive pathogens, particularly where broad-spectrum activity is undesirable.

Linker Optimization Studies for Imidazopyridine Sulfonamide ADME Profiling

Include this compound in a linker variation set to assess the impact of methylene vs. ethylene spacers on permeability and metabolic stability. Pair with the ethyl-linked analog (CAS 868978-90-9) in parallel Caco-2 permeability and microsomal stability assays to determine if the 14 Da MW reduction translates to a meaningful ADME advantage .

Negative Control for TRPM8-Focused Screening Cascades

Based on patent analysis of imidazo[1,2-a]pyridine sulfonamides, the specific substitution pattern of this compound may render it inactive or weakly active against TRPM8 [1]. It can serve as a structurally matched negative control for hit validation in TRPM8 cold-pain modulator screens, helping to confirm target engagement specificity.

Quote Request

Request a Quote for N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.